BoNT/A LC Inhibitory Activity: Negative Control Profile vs. Active Bis-Amidine and Bis-Imidazoline Analogs
In the FRET-based BoNT/A LC endopeptidase assay, CAS 55368-13-3 (compound 9) exhibited an IC50 >100 µM, demonstrating essentially no inhibitory activity [1]. This contrasts sharply with the bis-amidine analog (compound 5, IC50 = 11 µM) and the bis-imidazoline analog (compound 12, IC50 = 2.5 µM), which are 9-fold and >40-fold more potent, respectively [2]. The dicyano substitution renders the molecule neutral and incapable of engaging the catalytic zinc ion, confirming that basic functional groups are indispensable for BoNT/A LC inhibition [3].
| Evidence Dimension | BoNT/A LC inhibition IC50 (FRET assay) |
|---|---|
| Target Compound Data | >100 µM (compound 9, dicyano) |
| Comparator Or Baseline | Compound 5 (bis-amidine): 11 µM; Compound 12 (bis-imidazoline): 2.5 µM |
| Quantified Difference | Target compound is >9-fold less potent than compound 5 and >40-fold less potent than compound 12 |
| Conditions | FRET-based BoNT/A LC endopeptidase assay, pH 7.4, 37°C, recombinant BoNT/A light chain, SNAP-25 substrate |
Why This Matters
For assay development and SAR studies, CAS 55368-13-3 serves as a validated negative control that defines the activity floor, enabling researchers to distinguish true hits from assay noise.
- [1] BindingDB. BDBM50308048: 2-(4-(4-Cyanophenoxy)phenyl)indole-6-carbonitrile. IC50 = 1.00E+5 nM against BoNT/A light chain. View Source
- [2] Li, B.; Pai, R.; Cardinale, S.C.; Butler, M.M.; Peet, N.P.; Moir, D.T.; Bavari, S.; Bowlin, T.L. J. Med. Chem. 2010, 53, 2264-2276. Table 1. View Source
- [3] Li, B.; Pai, R.; Cardinale, S.C.; Butler, M.M.; Peet, N.P.; Moir, D.T.; Bavari, S.; Bowlin, T.L. J. Med. Chem. 2010, 53, 2264-2276. SAR discussion: neutral nitrile groups diminish potency. View Source
